2-Phenyl-2,3-dihydrothieno[3,4-b][1,4]dioxine
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Overview
Description
2-Phenyl-2,3-dihydrothieno[3,4-b][1,4]dioxine is an organic compound that belongs to the class of heterocyclic compounds It features a fused ring system consisting of a thiophene ring and a dioxine ring, with a phenyl group attached to the second carbon of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2,3-dihydrothieno[3,4-b][1,4]dioxine typically involves the reaction of 2,3-dihydrothieno[3,4-b][1,4]dioxine with phenyl-containing reagents under specific conditions. One common method involves the use of 2,3-dimethoxythiophene and hexane-1,2-diol in the presence of toluene-4-sulphonic acid as a catalyst, with the reaction carried out in toluene at 85°C .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2,3-dihydrothieno[3,4-b][1,4]dioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols. Substitution reactions can introduce various functional groups onto the phenyl or thiophene rings.
Scientific Research Applications
2-Phenyl-2,3-dihydrothieno[3,4-b][1,4]dioxine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-Phenyl-2,3-dihydrothieno[3,4-b][1,4]dioxine involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. Its unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and the derivatives used.
Comparison with Similar Compounds
2-Phenyl-2,3-dihydrothieno[3,4-b][1,4]dioxine can be compared with other similar compounds, such as:
3,4-Ethylenedioxythiophene (EDOT): A widely used monomer for the synthesis of conductive polymers.
2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid:
Hydroxymethyl EDOT: Used in the preparation of functionalized polymers for biomedical applications
The uniqueness of this compound lies in its fused ring system and the presence of the phenyl group, which imparts distinct electronic and steric properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
188647-04-3 |
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Molecular Formula |
C12H10O2S |
Molecular Weight |
218.27 g/mol |
IUPAC Name |
3-phenyl-2,3-dihydrothieno[3,4-b][1,4]dioxine |
InChI |
InChI=1S/C12H10O2S/c1-2-4-9(5-3-1)10-6-13-11-7-15-8-12(11)14-10/h1-5,7-8,10H,6H2 |
InChI Key |
NLXVUYQUKGBIEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CSC=C2O1)C3=CC=CC=C3 |
Origin of Product |
United States |
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